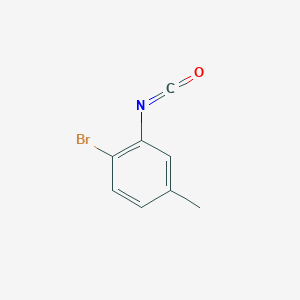

1-Bromo-2-isocyanato-4-methylbenzene

描述

1-Bromo-2-isocyanato-4-methylbenzene is an aromatic compound featuring a benzene ring substituted with bromine (Br), an isocyanato group (–NCO), and a methyl group (–CH₃) at positions 1, 2, and 4, respectively. For instance, 1-Bromo-4-isocyanato-2-methylbenzene (CAS 1591-97-5) shares two substituents but differs in the placement of the isocyanato and methyl groups . The compound’s reactivity is influenced by the electron-withdrawing bromine and the electrophilic isocyanato group, making it valuable in synthesizing polymers, agrochemicals, and pharmaceuticals. Its molecular formula is C₈H₆BrNO, with a molecular weight of 212.04 g/mol, a density of 1.507 g/mL, and a boiling point of 245°C under standard conditions .

属性

分子式 |

C8H6BrNO |

|---|---|

分子量 |

212.04 g/mol |

IUPAC 名称 |

1-bromo-2-isocyanato-4-methylbenzene |

InChI |

InChI=1S/C8H6BrNO/c1-6-2-3-7(9)8(4-6)10-5-11/h2-4H,1H3 |

InChI 键 |

DYIJPGHSYAIMTR-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=C(C=C1)Br)N=C=O |

产品来源 |

United States |

准备方法

Step 1: Bromination of 4-Methylbenzene (Toluene)

- The methyl group on benzene directs electrophilic substitution, favoring bromination at the ortho and para positions.

- Bromination is typically carried out using bromine (Br₂) in the presence of a catalyst such as FeBr₃ or Fe at controlled temperatures.

Step 2: Selective Nitration or Cyanation

- To introduce the isocyanate group, the aromatic ring can undergo cyanation, often via Sandmeyer-type reactions or diazotization followed by substitution with potassium cyanate (KOCN) .

- Alternatively, direct conversion of a bromide to an isocyanate can be achieved through nucleophilic substitution with potassium cyanate in an organic solvent like dimethylformamide (DMF) , followed by dehydration to form the isocyanate.

Step 3: Conversion of Bromide to Isocyanate

- The key step involves reacting the brominated aromatic compound with potassium cyanate under elevated temperatures, typically in polar aprotic solvents .

- This process yields the aryl isocyanate via nucleophilic attack of cyanate on the aromatic bromide, followed by rearrangement or dehydration to form the isocyanate.

Synthesis via Cyanogen Bromide (CNBr) Route

An alternative method involves the use of cyanogen bromide to introduce the isocyanate functionality:

- React the brominated aromatic compound with cyanogen bromide in the presence of a base (e.g., triethylamine ).

- This reaction yields the aryl isocyanate after elimination of hydrogen bromide (HBr).

Oxidative Cyanation of Aromatic Bromides

Recent advances suggest oxidative cyanation as a promising route:

- Aromatic bromides undergo oxidative coupling with cyanide sources under catalytic conditions (e.g., copper catalysts ).

- This method allows for direct formation of aromatic isocyanates with high selectivity.

Summary of Key Parameters and Conditions

| Step | Reagents | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Bromination | Bromine (Br₂), FeBr₃ | Organic solvent (e.g., CCl₄) | 0–25°C | Ortho/para directing effects favor substitution |

| Cyanation | Potassium cyanate (KOCN) | DMF or DMSO | 80–150°C | Nucleophilic substitution on aromatic bromide |

| Isocyanate formation | Dehydration step (if needed) | - | Elevated temperature | Ensures conversion to isocyanate |

Notes on Purification and Yield

- The final product is typically purified via distillation under reduced pressure.

- Yields depend on reaction conditions, purity of starting materials, and reaction control, often ranging from 60% to 85% .

Additional Considerations

- The substitution pattern (ortho, meta, para) influences reactivity and the feasibility of certain routes.

- For This compound , the methyl group at the para position relative to the bromine may influence the regioselectivity of nitration and cyanation steps.

化学反应分析

Types of Reactions

1-Bromo-2-isocyanato-4-methylbenzene undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions where the bromine or isocyanate group can be replaced by other substituents.

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of different substituted benzene derivatives.

Common Reagents and Conditions

Bromination: Bromine (Br2) in the presence of a catalyst like FeBr3.

Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) for introducing nitro groups.

Friedel-Crafts Alkylation: Alkyl halides and aluminum chloride (AlCl3) for introducing alkyl groups.

Major Products Formed

Brominated Derivatives: Further bromination can lead to polybrominated benzene derivatives.

Nitrated Derivatives: Nitration can yield nitro-substituted benzene derivatives.

Alkylated Derivatives: Friedel-Crafts alkylation can produce alkyl-substituted benzene derivatives.

科学研究应用

1-Bromo-2-isocyanato-4-methylbenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Potential use in the development of bioactive molecules and pharmaceuticals.

Medicine: Investigated for its potential in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and materials

作用机制

The mechanism of action of 1-Bromo-2-isocyanato-4-methylbenzene involves its reactivity towards electrophiles and nucleophiles. The isocyanate group can react with nucleophiles such as amines to form urea derivatives. The bromine atom can undergo substitution reactions, making the compound a versatile intermediate in organic synthesis .

相似化合物的比较

Key Observations :

- Steric Hindrance : Methyl groups at position 2 (as in 1591-97-5) may hinder access to the –NCO group, affecting reaction kinetics in polymerization or cross-linking applications .

Substituted Derivatives with Functional Group Variations

Methoxy and Fluoro Analogues

Compounds like 1-Bromo-2-isopropyl-4-methoxybenzene (CAS 34881-45-3) and 1-Bromo-4-fluoro-2-methylbenzene (CAS 452-63-1) highlight the impact of substituting –NCO with –OCH₃ or –F:

- Methoxy Groups : Electron-donating –OCH₃ (as in 34881-45-3) increases ring electron density, contrasting with the electron-withdrawing –NCO group. This alters solubility and stability in polar solvents .

- Fluoro Substitution : Fluorine’s electronegativity (as in 452-63-1) enhances oxidative stability but reduces nucleophilic attack susceptibility compared to –NCO-containing analogs .

Nitro and Chloro Derivatives

- 1-Isocyanato-2-methyl-4-nitro-benzene () replaces Br with a nitro group (–NO₂), drastically increasing electrophilicity and thermal stability due to the strong electron-withdrawing effect of –NO₂ .

- 1-Bromo-4-chloro-2-methoxybenzene (CAS 174913-09-8) demonstrates how chloro substituents enhance halogen bonding interactions, useful in crystal engineering but less reactive than –NCO in covalent bond formation .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-Bromo-2-isocyanato-4-methylbenzene with high purity?

- Methodological Answer : The compound is synthesized via bromination of 2-methylphenyl isocyanate under controlled conditions to ensure regioselectivity. Key parameters include:

- Temperature : Maintain 0–5°C to suppress side reactions (e.g., di-bromination).

- Catalyst : Use FeBr₃ or AlBr₃ to enhance bromine electrophilicity .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate 9:1) or recrystallization in ethanol/water mixtures improves purity (>98% by GC) .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

- Methodological Answer :

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., bromine at C1, isocyanate at C2, methyl at C4).

- IR Spectroscopy : Validate the isocyanate group (sharp peak at ~2250 cm⁻¹ for N=C=O stretch) .

- Mass Spectrometry : ESI-MS or EI-MS to confirm molecular ion [M+H]⁺ at m/z 212.04 (C₈H₆BrNO) .

Q. What are the stability considerations for storing this compound?

- Methodological Answer :

- Moisture Sensitivity : Store under inert gas (N₂/Ar) in sealed containers with molecular sieves to prevent hydrolysis of the isocyanate group.

- Temperature : Keep at –20°C for long-term stability. Decomposition occurs >40°C, releasing toxic isocyanic acid .

Advanced Research Questions

Q. How does the substitution pattern influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing isocyanate group at C2 activates the bromine at C1 for nucleophilic substitution (SNAr).

- Steric Effects : The methyl group at C4 hinders para-substitution, directing reactions to the ortho position.

- Case Study : Suzuki-Miyaura coupling with arylboronic acids requires Pd(PPh₃)₄/K₂CO₃ in THF at 80°C for 12h (yields 70–85%) .

Q. What computational tools can predict regioselectivity in reactions involving this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model transition states and electron density maps.

- Database Integration : Leverage REAXYS or Pistachio databases to compare analogous reactions (e.g., bromo-isocyanate analogs) .

Q. How can contradictory data on reaction yields be resolved when using this compound as a precursor?

- Methodological Answer :

- Controlled Replicates : Perform triplicate experiments under identical conditions (solvent, catalyst, temperature).

- Byproduct Analysis : Use LC-MS to identify impurities (e.g., hydrolyzed urea derivatives).

- Case Example : Discrepancies in Ullmann coupling yields (40–75%) were traced to trace moisture levels; adding 4Å molecular sieves improved consistency .

Q. What strategies optimize the synthesis of urea derivatives from this compound?

- Methodological Answer :

- Stepwise Protocol :

React with primary amines (1.2 eq) in anhydrous DCM at 0°C.

Quench with aqueous NH₄Cl to isolate ureas.

- Catalysis : DMAP (5 mol%) accelerates isocyanate-amine coupling, achieving >90% conversion .

Comparative Reactivity and Structural Analogs

Q. How do structural analogs of this compound differ in reactivity?

- Answer :

Safety and Handling

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and a respirator (N95 or higher).

- Ventilation : Use fume hoods for all manipulations.

- Spill Management : Neutralize with 10% aqueous ethanolamine, then absorb with vermiculite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。